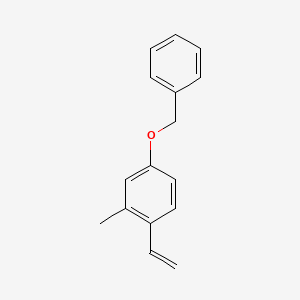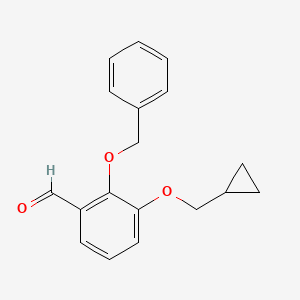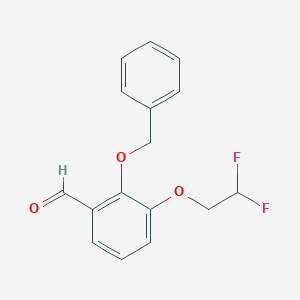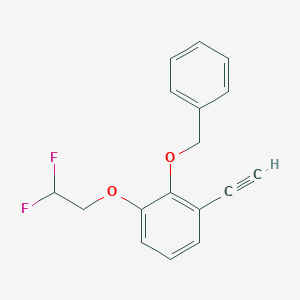
2-(Benzyloxy)-1-(cyclohexylmethoxy)-3-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-1-(cyclohexylmethoxy)-3-ethynylbenzene is an organic compound with a complex structure that includes benzyloxy, cyclohexylmethoxy, and ethynyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(cyclohexylmethoxy)-3-ethynylbenzene typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:
Formation of Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable benzene derivative under basic conditions.
Introduction of Cyclohexylmethoxy Group: The cyclohexylmethoxy group can be added through the reaction of cyclohexylmethanol with the intermediate compound, often using a strong base like sodium hydride.
Addition of Ethynyl Group: The ethynyl group is typically introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-(cyclohexylmethoxy)-3-ethynylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of nitrobenzene or halobenzene derivatives.
Scientific Research Applications
2-(Benzyloxy)-1-(cyclohexylmethoxy)-3-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-(cyclohexylmethoxy)-3-ethynylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of its targets. The ethynyl group, in particular, can participate in π-π stacking interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-1-(methoxy)-3-ethynylbenzene
- 2-(Cyclohexyloxy)-1-(methoxy)-3-ethynylbenzene
- 2-(Benzyloxy)-1-(cyclohexylmethoxy)-4-ethynylbenzene
Uniqueness
2-(Benzyloxy)-1-(cyclohexylmethoxy)-3-ethynylbenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and cyclohexylmethoxy groups provides a balance of hydrophobic and hydrophilic properties, enhancing its solubility and interaction with various molecular targets.
Properties
IUPAC Name |
1-(cyclohexylmethoxy)-3-ethynyl-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O2/c1-2-20-14-9-15-21(23-16-18-10-5-3-6-11-18)22(20)24-17-19-12-7-4-8-13-19/h1,4,7-9,12-15,18H,3,5-6,10-11,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFWOQSDWJYCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)OCC2CCCCC2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














